4-(5-Bromothiazol-2-yloxy)phenol
Overview
Description
“4-(5-Bromothiazol-2-yloxy)phenol”, also known as 5-bromo-2-hydroxybenzothiazole, is an organic compound with a wide range of uses in scientific research . It is used as a reagent in organic synthesis and as an intermediate in the preparation of various drugs and pharmaceuticals. The compound is also known to have antifungal and antibacterial properties.
Synthesis Analysis
The synthesis of “this compound” involves a mixture of hydroquinone, 2,5-dibromothiazole, and potassium carbonate in DMF . This mixture is heated in a microwave oven at 180° C .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H6BrNO2S . The InChI code for this compound is 1S/C9H6BrNO2S/c10-8-5-11-9 (14-8)13-7-3-1-6 (12)2-4-7/h1-5,12H .
Chemical Reactions Analysis
Phenolic compounds, including structures similar to “this compound”, undergo electrophilic aromatic substitution (EAS) and oxidation reactions with bromine and chlorine. These reactions are crucial for understanding the reactivity of natural organic matter (NOM) and the formation of disinfection by-products in water treatment processes.
Physical and Chemical Properties Analysis
Scientific Research Applications
Reaction Mechanisms and Environmental Studies
- Electrophilic Aromatic Substitution and Oxidation: Phenolic compounds, including structures similar to 4-(5-Bromothiazol-2-yloxy)phenol, undergo electrophilic aromatic substitution (EAS) and oxidation reactions with bromine and chlorine. These reactions are crucial for understanding the reactivity of natural organic matter (NOM) and the formation of disinfection by-products in water treatment processes. The study by Criquet et al. (2015) reveals that bromine reacts very rapidly with phenolic compounds, influenced by substituent effects such as additional hydroxyl groups, leading to potential environmental implications (Criquet et al., 2015).
Synthetic Applications and Material Science
Fluorescent and Colorimetric pH Probe
A study by Diana et al. (2020) developed a benzothiazole-based fluorescent and colorimetric pH probe that demonstrates high solubility in water and potential for real-time pH sensing. The structural analogy suggests potential applications of this compound in developing pH-sensitive materials for analytical and biomedical applications (Diana et al., 2020).
Aggregation-Induced Emissive Properties
Research by Liu et al. (2015) on copper(I) complexes with a phenol derivative highlights the design of materials with aggregation-induced emission (AIE) properties. Such studies indicate the relevance of phenolic compounds in designing new materials with tunable photophysical properties, relevant for optoelectronic applications (Liu et al., 2015).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Future Directions
While specific future directions for “4-(5-Bromothiazol-2-yloxy)phenol” are not mentioned in the sources, the compound’s wide range of uses in scientific research, its role as a reagent in organic synthesis, and its use as an intermediate in the preparation of various drugs and pharmaceuticals suggest that it will continue to be an area of interest .
Properties
IUPAC Name |
4-[(5-bromo-1,3-thiazol-2-yl)oxy]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-6(12)2-4-7/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQLDVRDGHJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699178 | |
Record name | 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904961-21-3 | |
Record name | 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.